5-Amino-8-quinolinecarboxamide
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Overview
Description
5-Amino-8-quinolinecarboxamide is a nitrogen-containing heterocyclic compound derived from quinoline. Quinoline itself is a versatile and important scaffold in many natural products, functional materials, and pharmaceuticals
Preparation Methods
The synthesis of 5-Amino-8-quinolinecarboxamide typically involves the functionalization of the quinoline ring. One common method is the directed C–H arylation and transamidation chemistry, which uses palladium catalysis to install various substituents at specific positions on the quinoline scaffold . This method is highly efficient and modular, allowing for the generation of diverse quinoline derivatives. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
5-Amino-8-quinolinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
C–H Functionalization: This reaction involves the formation of C–C and C–Z (Z = heteroatom) bonds, often facilitated by transition metal catalysts.
Scientific Research Applications
5-Amino-8-quinolinecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-8-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimalarial agent, it may alter calcium homeostasis, affect vesicular transport, and inhibit proteolysis . These interactions disrupt the normal functioning of the target organism or cell, leading to its therapeutic effects.
Comparison with Similar Compounds
5-Amino-8-quinolinecarboxamide can be compared with other quinoline derivatives, such as:
8-Aminoquinoline: A common scaffold in many natural products and drugs, used as a bidentate directing group in C–H functionalization.
Primaquine: An antimalarial drug that shares a similar quinoline core but with different substituents.
Tafenoquine: Another antimalarial drug with a longer elimination half-life compared to primaquine.
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-aminoquinoline-8-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,11H2,(H2,12,14) |
InChI Key |
RPMSTHVPCJNFMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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